molecular formula C9H10INO2 B13549006 Methyl 5-amino-3-iodo-2-methylbenzoate

Methyl 5-amino-3-iodo-2-methylbenzoate

Cat. No.: B13549006
M. Wt: 291.09 g/mol
InChI Key: IHAXYXWWTUUHGH-UHFFFAOYSA-N
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Description

Methyl 5-amino-3-iodo-2-methylbenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, featuring an amino group, an iodine atom, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-3-iodo-2-methylbenzoate typically involves the iodination of a precursor compound, followed by esterification and amination reactions. One common method starts with the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent such as nitric acid. The resulting 5-iodo-2-methylbenzoic acid is then esterified using methanol and a catalyst like sulfuric acid to form methyl 5-iodo-2-methylbenzoate. Finally, the amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-3-iodo-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-amino-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom may participate in halogen bonding, enhancing the compound’s binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-3-iodo-2-methylbenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

methyl 5-amino-3-iodo-2-methylbenzoate

InChI

InChI=1S/C9H10INO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,11H2,1-2H3

InChI Key

IHAXYXWWTUUHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1I)N)C(=O)OC

Origin of Product

United States

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